molecular formula C17H12Cl2N2O2S B2634633 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine CAS No. 339107-88-9

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine

Cat. No.: B2634633
CAS No.: 339107-88-9
M. Wt: 379.26
InChI Key: PDHXEHPBQZRXBK-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with benzenesulfonyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with 2,4-dichlorobenzene under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is its potential as an anticancer agent. Studies have shown that this compound exhibits inhibitory effects on several cancer cell lines. For instance, it has been evaluated for its ability to inhibit key enzymes involved in tumor growth and proliferation, such as certain kinases and carbonic anhydrases.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation. It interacts with molecular targets that are overexpressed in cancer cells, leading to apoptosis (programmed cell death) and reduced tumor growth.

Case Studies

  • A study published in a pharmacology journal demonstrated the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results indicated a promising anticancer activity, with certain derivatives showing enhanced potency compared to the parent compound .
  • Another investigation focused on the pharmacokinetics of this compound, highlighting its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a therapeutic agent .

Agrochemicals

Herbicidal Properties
In addition to its medicinal applications, this compound has been explored for use as a herbicide. Its structural features allow it to interact with plant growth regulators and disrupt normal physiological processes in target weeds.

Field Studies
Field trials have shown that formulations containing this compound effectively control various weed species without adversely affecting crop yield. The selectivity towards certain plants makes it a valuable candidate for developing environmentally friendly herbicides.

Material Sciences

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials. Researchers have utilized this compound in the development of polymers and nanomaterials with specific properties such as enhanced thermal stability and electrical conductivity.

Applications in Coatings
Due to its chemical stability and functional groups, this compound is also being investigated for use in protective coatings that require resistance to corrosion and environmental degradation.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentInhibitory effects on cancer cell lines
Mechanism: Enzyme inhibitionPromising ADME properties
AgrochemicalsHerbicideEffective control of target weeds
Field trialsSelective action without crop damage
Material SciencesFunctional materialsAdvanced polymers with enhanced properties
Protective coatingsResistance to corrosion

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-2-methylpyrimidine: Lacks the benzenesulfonyl group.

    5-(Benzenesulfonyl)-2-methylpyrimidine: Lacks the dichlorophenyl group.

    5-(Benzenesulfonyl)-4-phenyl-2-methylpyrimidine: Substitutes the dichlorophenyl group with a phenyl group.

Uniqueness

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is unique due to the presence of both benzenesulfonyl and dichlorophenyl groups, which confer specific chemical and biological properties

Biological Activity

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is a synthetic compound with notable biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H12Cl2N2O2S
  • Molar Mass : 379.26 g/mol
  • CAS Number : 339107-88-9
  • Density : 1.406 g/cm³ (predicted)
  • Boiling Point : 548.8 °C (predicted)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with structural similarities have been shown to inhibit bacterial growth effectively. A study highlighted that the introduction of specific functional groups could enhance antibacterial efficacy against E. coli and other pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory mediators in activated microglia, suggesting a potential role in neuroinflammatory conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD) . The inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression has been observed, indicating its promise as a neuroprotective agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses .

Neuroprotective Effects in Animal Models

A key study utilized a mouse model to assess the neuroprotective effects of similar pyrimidine derivatives. The treatment significantly reduced behavioral deficits associated with MPTP-induced neurotoxicity, demonstrating the compound's potential in protecting dopaminergic neurons from inflammatory damage .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of related compounds, revealing that modifications in their chemical structure led to enhanced activity against various bacterial strains. These findings suggest that further optimization of the compound could yield more potent antimicrobial agents .

Data Summary

Property Value
Molecular FormulaC17H12Cl2N2O2S
Molar Mass379.26 g/mol
CAS Number339107-88-9
Density1.406 g/cm³ (predicted)
Boiling Point548.8 °C (predicted)
Antimicrobial ActivityEffective against E. coli
Anti-inflammatory ActivityInhibits NO and COX-2

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-11-20-10-16(24(22,23)13-5-3-2-4-6-13)17(21-11)14-8-7-12(18)9-15(14)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHXEHPBQZRXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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